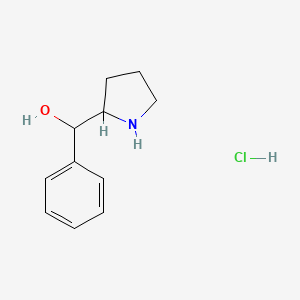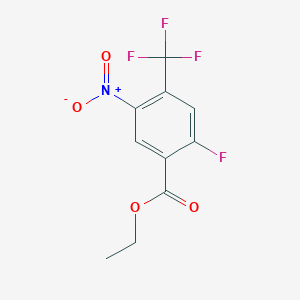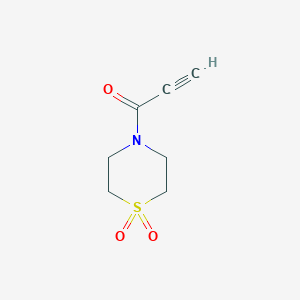![molecular formula C23H20ClI2NO3 B11715888 N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide CAS No. 315195-20-1](/img/structure/B11715888.png)
N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its unique structure, which includes chloro, methyl, propan-2-yl, phenoxy, phenyl, hydroxy, and diiodobenzamide groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(5-Chlor-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl)-2-hydroxy-3,5-diiodobenzamid umfasst typischerweise mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Der Prozess kann mit der Herstellung von 5-Chlor-2-[5-methyl-2-(propan-2-yl)phenoxy]phenylamin beginnen, gefolgt von seiner Reaktion mit 2-Hydroxy-3,5-diiodobenzoylchlorid unter kontrollierten Bedingungen. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Tetrahydrofuran und Katalysatoren wie Triethylamin, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um Verunreinigungen zu entfernen und das gewünschte Produkt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(5-Chlor-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl)-2-hydroxy-3,5-diiodobenzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Halogene oder andere funktionelle Gruppen zu entfernen.
Substitution: Halogenatome (Chlor und Jod) können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden üblicherweise verwendet.
Substitution: Nucleophile wie Natriummethoxid (NaOCH₃) oder Kaliumcyanid (KCN) können verwendet werden, um Halogenatome zu ersetzen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Ketone oder Aldehyde ergeben, während Substitutionsreaktionen Verbindungen erzeugen können, bei denen die Halogene durch andere funktionelle Gruppen ersetzt werden.
Wissenschaftliche Forschungsanwendungen
N-(5-Chlor-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl)-2-hydroxy-3,5-diiodobenzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz oder Zwischenprodukt in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller oder antikanzerogener Eigenschaften.
Medizin: Für seine potenziellen therapeutischen Wirkungen erforscht, z. B. die gezielte Ansteuerung spezifischer Enzyme oder Rezeptoren.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in verschiedenen industriellen Prozessen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(5-Chlor-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl)-2-hydroxy-3,5-diiodobenzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität verändern, was zu verschiedenen biochemischen Wirkungen führt. Die beteiligten Pfade können die Hemmung der Enzymaktivität, die Modulation der Rezeptorsignalisierung oder die Interferenz mit zellulären Prozessen umfassen.
Wirkmechanismus
The mechanism of action of N-{5-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxy-3,5-diiodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-(5-Chlor-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl)-2-hydroxy-3,5-diiodobenzamid kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
- N-(tert-Butyl)-4′-((6-iod-4-oxo-2-propylchinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamid
- 1-(5,5,5-TRICHLORPENTYL)-1H-1,2,4-TRIAZOLVERBINDUNG MIT DICHLOROMANGAN DIHYDRAT
Diese Verbindungen weisen einige strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren funktionellen Gruppen und ihrer Gesamtstruktur, was zu Unterschieden in ihrer chemischen Reaktivität und ihren Anwendungen führen kann.
Eigenschaften
CAS-Nummer |
315195-20-1 |
|---|---|
Molekularformel |
C23H20ClI2NO3 |
Molekulargewicht |
647.7 g/mol |
IUPAC-Name |
N-[5-chloro-2-(5-methyl-2-propan-2-ylphenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C23H20ClI2NO3/c1-12(2)16-6-4-13(3)8-21(16)30-20-7-5-14(24)9-19(20)27-23(29)17-10-15(25)11-18(26)22(17)28/h4-12,28H,1-3H3,(H,27,29) |
InChI-Schlüssel |
KWWKOJDMVGWSGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)Cl)NC(=O)C3=C(C(=CC(=C3)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11715817.png)
![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)


![2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide](/img/structure/B11715856.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)




![6-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11715876.png)

![3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine](/img/structure/B11715883.png)
![[5-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11715884.png)
